molecular formula C15H28N2O B14081600 2-(Cyclododecylamino)-2-oxazoline CAS No. 101932-31-4

2-(Cyclododecylamino)-2-oxazoline

Cat. No.: B14081600
CAS No.: 101932-31-4
M. Wt: 252.40 g/mol
InChI Key: YEFZFXJAJLSCSJ-UHFFFAOYSA-N
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Description

2-(Cyclododecylamino)-2-oxazoline is a chemical compound that belongs to the class of oxazolines, which are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. This compound is characterized by the presence of a cyclododecyl group attached to the nitrogen atom of the oxazoline ring. Oxazolines are known for their versatility in various chemical reactions and their applications in different fields, including organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclododecylamino)-2-oxazoline typically involves the reaction of cyclododecylamine with an appropriate oxazoline precursor. One common method is the cyclization of an amino alcohol precursor under acidic or basic conditions. The reaction can be carried out using various catalysts and solvents to optimize the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Common industrial methods include the use of high-pressure reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclododecylamino)-2-oxazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazoles or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxazoline ring to other functional groups, such as amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoles, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted oxazoline derivatives.

Scientific Research Applications

2-(Cyclododecylamino)-2-oxazoline has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: The compound can be used in the study of biological systems, including enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals, coatings, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Cyclododecylamino)-2-oxazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The oxazoline ring and the cyclododecyl group play crucial roles in determining the compound’s binding affinity and specificity. Pathways involved may include signal transduction, metabolic regulation, and cellular communication.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclohexylamino)-2-oxazoline
  • 2-(Cyclooctylamino)-2-oxazoline
  • 2-(Cyclodecylamino)-2-oxazoline

Uniqueness

2-(Cyclododecylamino)-2-oxazoline is unique due to the presence of the cyclododecyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

CAS No.

101932-31-4

Molecular Formula

C15H28N2O

Molecular Weight

252.40 g/mol

IUPAC Name

N-cyclododecyl-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C15H28N2O/c1-2-4-6-8-10-14(11-9-7-5-3-1)17-15-16-12-13-18-15/h14H,1-13H2,(H,16,17)

InChI Key

YEFZFXJAJLSCSJ-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(CCCCC1)NC2=NCCO2

Origin of Product

United States

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